molecular formula C10H10N2O2 B8566710 1-Cyclopropyl-3-(2-pyrazinyl)-1,3-propanedione

1-Cyclopropyl-3-(2-pyrazinyl)-1,3-propanedione

Cat. No. B8566710
M. Wt: 190.20 g/mol
InChI Key: VSJDLGQXZROZTN-UHFFFAOYSA-N
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Patent
US03957805

Procedure details

A stirred mixture of 14.0 g. of methyl pyrazinoate, 16.8 g. of cyclopropylmethyl ketone, 6.0 g. of sodium methoxide and 200 ml. of benzene is heated under reflux for 5 hours. A 400 ml. volume of water is added to the mixture. The benzene phase is separated and the aqueous solution is made weakly acidic with dilute hydrochloric acid. A yellow solid precipitates, which is collected and recrystallized from hexane to give white crystals, m.p. 111°-112°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9]C)=O.[CH:11]1([C:14]([CH3:16])=[O:15])[CH2:13][CH2:12]1.C[O-].[Na+].C1C=CC=CC=1>O>[CH:11]1([C:14](=[O:15])[CH2:16][C:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)=[O:9])[CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)C
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirred mixture of 14.0 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The benzene phase is separated
CUSTOM
Type
CUSTOM
Details
A yellow solid precipitates
CUSTOM
Type
CUSTOM
Details
which is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
to give white crystals, m.p. 111°-112°C.

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(CC(=O)C1=NC=CN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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